molecular formula C18H17ClN8 B6457978 5-chloro-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2549026-37-9

5-chloro-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B6457978
CAS No.: 2549026-37-9
M. Wt: 380.8 g/mol
InChI Key: HGPFEOUWDQTFOZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carbonitrile featuring a pyridine backbone substituted with a chloro group at position 5, a cyano group at position 3, and a complex bicyclic system at position 4. The bicyclic moiety comprises a fused [1,2,4]triazolo[4,3-b]pyridazine ring and an octahydropyrrolo[3,4-c]pyrrole group.

Properties

IUPAC Name

5-chloro-6-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN8/c1-11-22-23-16-2-3-17(24-27(11)16)25-7-13-9-26(10-14(13)8-25)18-15(19)4-12(5-20)6-21-18/h2-4,6,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPFEOUWDQTFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=C(C=C(C=N5)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems and Functional Groups

The compound’s unique triazolo-pyridazine and pyrrolo-pyrrole systems distinguish it from analogues. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Properties
Target Compound Pyridine + triazolo-pyridazine + pyrrolo-pyrrole 5-Cl, 3-CN, 3-methyl-triazolo Structural complexity suggests potential for high binding specificity.
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile Isoxazolo-pyridine 4-NH2, 3-CH3, 6-SCH3, 5-CN IR: 2196 cm⁻¹ (CN), NMR: δ 2.35 (CH3); mp 275–277°C; MS: m/z 220.81 (M+)
5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile Thiazolo-pyridine 5-NH2, 3-oxo, 6-CN Synthesized via reaction with malononitrile derivatives; no biological data reported.
6-(3-Amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile Pyridine + pyrazole 3-amino-4-methyl-pyrazole, 3-CN Commercial availability (5 suppliers); no explicit activity data.
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole 5-NH2, 3-CN, halogenated phenyl, sulfinyl Pesticide; acts as GABA antagonist.

Physicochemical and Spectroscopic Properties

  • Melting Points : The isoxazolo-pyridine derivative exhibits a high melting point (275–277°C), likely due to strong intermolecular hydrogen bonding from NH2 and CN groups . The target compound’s melting point is unreported but may be elevated due to rigidity from fused rings.
  • Spectroscopic Features :
    • CN Stretch : Consistent IR absorption near 2196–2200 cm⁻¹ across analogues .
    • NMR Shifts : Methyl groups in similar compounds resonate at δ ~2.35–2.65 ppm .

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